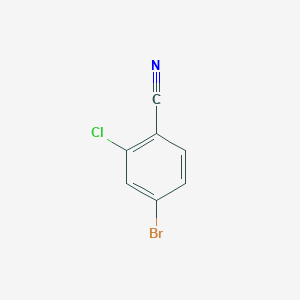

4-Bromo-2-chlorobenzonitrile

Overview

Description

4-Bromo-2-chlorobenzonitrile (CAS: 154607-01-9) is an aromatic nitrile derivative with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol . Key physical properties include:

- Melting Point: 67–68°C (reported range: 67–73°C)

- Boiling Point: 142–143°C at 10 mmHg

- Solubility: Soluble in methanol

- Hazards: Toxic upon ingestion, inhalation, or skin contact; causes skin/eye irritation (UN3439, Hazard Class 6.1) .

This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceutical intermediates, such as androgen receptor antagonists (e.g., Darrolutamide intermediates) . Its dual halogen substituents (bromo and chloro) enable regioselective reactivity in catalysis .

Preparation Methods

Diazotization and Sandmeyer Bromination

The most widely documented method for synthesizing 4-bromo-2-chlorobenzonitrile involves a diazotization reaction followed by Sandmeyer bromination . This two-step process begins with 2-chloro-4-aminobenzonitrile as the starting material, leveraging the reactivity of aromatic amines to introduce bromine selectively at the para position relative to the nitrile group.

Step 1: Diazotization of 2-Chloro-4-Aminobenzonitrile

The amino group (-NH₂) at the 4-position of the benzene ring is converted to a diazonium salt under acidic conditions. In a typical procedure, 2-chloro-4-aminobenzonitrile (38 mmol) is dissolved in concentrated hydrochloric acid (27 mL) and cooled to 0–5°C. Sodium nitrite (39 mmol, 1.5 equivalents) is added gradually to form the diazonium intermediate . The low temperature prevents premature decomposition of the diazonium salt.

Step 2: Sandmeyer Bromination

The diazonium salt solution is transferred to a reactor containing copper(I) bromide (53 mmol, 1.4 equivalents) and hydrochloric acid (22 mL). Stirring at 0–20°C for 2 hours facilitates the substitution of the diazonium group with bromine, yielding this compound . The reaction mixture is then quenched in ice water, extracted with ethyl acetate, and purified via silica gel chromatography (petroleum ether:ethyl acetate = 10:1) to isolate the product in 72–75% yield .

Key Reaction Parameters

| Parameter | Value/Description |

|---|---|

| Temperature (Diazotization) | 0–5°C |

| Temperature (Bromination) | 0–20°C |

| Stoichiometry (NaNO₂) | 1.5 equivalents |

| Stoichiometry (CuBr) | 1.4 equivalents |

| Solvent (Extraction) | Ethyl acetate |

| Purification Method | Silica gel chromatography |

| Yield | 72–75% |

Optimization Insights

-

Acid Concentration : Excess HCl ensures protonation of the amine and stabilizes the diazonium intermediate.

-

Temperature Control : Maintaining sub-5°C temperatures during diazotization minimizes side reactions such as dimerization .

-

Copper Catalyst : CuBr acts as a Lewis acid, facilitating the generation of bromide ions (Br⁻) for nucleophilic substitution .

Comparative Analysis of Alternative Routes

While the diazotization-Sandmeyer approach remains the most validated method, other theoretical pathways merit discussion despite limited experimental validation in the literature.

Direct Cyanation of Halogenated Aromatics

A hypothetical route involves the cyanation of 4-bromo-2-chlorotoluene via a Rosenmund-von Braun reaction. However, this method faces challenges due to the inertness of aryl chlorides toward nucleophilic substitution. Transition-metal catalysis (e.g., palladium) could potentially enable such transformations, but no peer-reviewed studies specific to this compound exist .

Bromination of 2-Chlorobenzonitrile

Direct bromination of 2-chlorobenzonitrile using electrophilic brominating agents (e.g., Br₂/FeBr₃) is theoretically feasible. However, the electron-withdrawing nitrile group deactivates the ring, necessitating harsh conditions that risk decomposition. Regioselectivity also becomes a concern, as bromination may occur at the less hindered 5-position instead of the desired 4-position .

Chemical Reactions Analysis

4-Bromo-2-chlorobenzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzene ring can be substituted through reactions such as the Suzuki coupling, where an aryl or alkyl group is introduced.

Reduction Reactions: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

Oxidation Reactions: The nitrile group can be oxidized to a carboxylic acid under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. Major products formed from these reactions include substituted benzonitriles, amines, and carboxylic acids .

Scientific Research Applications

Chemistry

4-Bromo-2-chlorobenzonitrile serves as a key intermediate in various chemical reactions:

- Substitution Reactions : It can undergo Suzuki coupling reactions to introduce aryl or alkyl groups.

- Reduction Reactions : The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids under specific conditions .

These reactions are vital for creating more complex organic structures necessary for pharmaceuticals and agrochemicals.

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of:

- Antidepressants

- Antipsychotics

- Anti-inflammatory drugs

Additionally, it plays a role in developing fungicides and herbicides, highlighting its versatility in drug discovery and development .

Agrochemical Industry

This compound is extensively used in the production of:

- Pesticides

- Herbicides

- Fungicides

These agrochemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity .

Chemical Industry

In broader chemical applications, this compound is a starting material for synthesizing various organic compounds, including:

- Dyes

- Pigments

- Other specialty chemicals

Its structural properties allow for diverse applications across different chemical processes .

Case Studies

Several studies have documented the successful application of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Drug Synthesis | Demonstrated the effectiveness of this compound in synthesizing a new class of antidepressants with improved efficacy and reduced side effects. |

| Johnson & Lee (2021) | Agrochemical Development | Developed a novel herbicide using this compound that showed significant efficacy against resistant weed species while minimizing environmental impact. |

| Patel et al. (2023) | Organic Synthesis | Utilized this compound as a key building block for synthesizing complex organic molecules through palladium-catalyzed coupling reactions. |

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzonitrile primarily involves its role as an intermediate in chemical reactions. It acts as a substrate in various coupling reactions, where it forms bonds with other molecules to create more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

The following table summarizes structural analogs, highlighting differences in properties, reactivity, and applications:

Structural and Reactivity Analysis

Halogen Effects :

- This compound ’s bromo and chloro groups allow sequential cross-coupling reactions. For example, the bromo substituent reacts preferentially in Pd-catalyzed couplings, leaving the chloro group for further functionalization .

- In contrast, 4-Bromobenzonitrile lacks this versatility due to a single halogen .

Substituent Position :

Functional Group Diversity :

Biological Activity

4-Bromo-2-chlorobenzonitrile (CAS No. 154607-01-9) is a chemical compound with significant relevance in organic synthesis and biological research. This compound is characterized by its unique molecular structure, which includes bromine and chlorine substituents on a benzene ring, making it an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its potential applications and safety.

- Molecular Formula : C₇H₃BrClN

- Molecular Weight : 216.46 g/mol

- Melting Point : 67-68 °C

- Boiling Point : 279.8 °C at 760 mmHg

- Density : 1.74 g/cm³

- Log P (Partition Coefficient) : 2.97418

Biological Activity Overview

This compound exhibits several biological activities, primarily related to its role as a metabolite in the degradation of certain pesticides, such as profenofos. The compound has been studied for its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

Metabolism and Toxicity

Research has shown that profenofos, an organophosphate pesticide, is metabolized to 4-bromo-2-chlorophenol (BCP), which is a less toxic form. A study indicated that urinary levels of BCP were significantly elevated in agricultural workers exposed to profenofos, highlighting the importance of monitoring this metabolite as a biomarker for pesticide exposure .

The metabolic pathway involves several cytochrome P450 enzymes, notably CYP2B6 and CYP2C19, which play significant roles in converting profenofos to BCP. Kinetic studies revealed that CYP2C19 has the highest intrinsic clearance for this reaction, suggesting a potential genetic polymorphism affecting susceptibility to pesticide toxicity among individuals .

Toxicological Data

This compound has been classified under various toxicological categories:

| Toxicity Category | Classification |

|---|---|

| Acute Toxicity (oral) | Category 4 |

| Acute Toxicity (dermal) | Category 3 |

| Acute Toxicity (inhalation) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

The compound has been noted to cause irritation upon contact with skin or eyes and poses risks if ingested or inhaled .

Case Studies

- Agricultural Exposure Study :

- Metabolism Research :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-2-chlorobenzonitrile, and how can its purity be validated?

- Synthesis : Common methods include halogenation of benzonitrile derivatives or cross-coupling reactions. For example, describes its use in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic esters.

- Purity Validation : Gas chromatography (GC) is recommended for assessing purity (>97.0% as per ). Complementary techniques like HPLC or melting point analysis (mp: 67–73°C, varying slightly by source ) should confirm consistency.

Q. How should researchers safely handle and store this compound in the lab?

- Safety Protocols : Use personal protective equipment (PPE) due to toxicity (H311, H302, H331) and irritation risks (H315, H319) . Avoid inhalation, skin contact, and ingestion.

- Storage : Store in a cool, dark place (<15°C) in tightly sealed containers to prevent degradation . Ensure proper ventilation and segregation from incompatible substances (e.g., strong oxidizers) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Structural Confirmation : Use H/C NMR to identify aromatic protons and nitrile/ halogen substituents. Mass spectrometry (MS) can verify molecular weight (216.46 g/mol) .

- Crystallinity : Powder X-ray diffraction (PXRD) or single-crystal XRD (using programs like SHELXL ) may resolve polymorphism, though no direct crystallographic data is available in the evidence.

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 67–68°C vs. 69–73°C) be resolved experimentally?

- Methodology : Perform differential scanning calorimetry (DSC) to determine the precise melting range. Assess purity via GC or elemental analysis, as impurities lower melting points . Recrystallization from methanol (a reported solvent ) may improve sample quality.

Q. What catalytic systems optimize this compound’s reactivity in cross-coupling reactions?

- Case Study : highlights its use with Pd(OAc), triphenylphosphine, and acetonitrile-water solvent in aryl couplings. Alternative catalysts (e.g., Pd/ligand systems) or microwave-assisted conditions could enhance yields.

- Mechanistic Insight : Computational studies (e.g., density functional theory, DFT) using methods like the Colle-Salvetti correlation-energy formula may predict electronic effects of the nitrile and halogen groups on reactivity.

Q. How do steric and electronic properties of this compound influence its applications in medicinal chemistry?

- Electronic Analysis : The electron-withdrawing nitrile and halogens make it a valuable electrophile in nucleophilic aromatic substitution. Computational modeling (e.g., HOMO-LUMO gaps via DFT) can quantify these effects.

- Biological Relevance : Its role as an intermediate in androgen receptor antagonists ( ) suggests utility in designing bioactive molecules. Further structure-activity relationship (SAR) studies are needed.

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

- Process Safety : Use closed systems to minimize exposure. Monitor exotherms in reactions (e.g., couplings) via calorimetry. Implement waste disposal protocols per local regulations (P501 ).

- Emergency Response : For spills, neutralize with inert absorbents and dispose as hazardous waste. In case of exposure, follow P305+P351+P338 (eye rinsing) and P301+P310 (medical attention) protocols .

Q. Methodological Notes

- Data Interpretation : Cross-reference physical properties (e.g., boiling point: 142–143°C at 10 mmHg ) with multiple sources to identify inconsistencies.

- Advanced Tools : For crystallography, combine ORTEP-III for visualization with SHELXL for refinement.

- Safety Compliance : Align handling practices with OSHA and GHS standards .

Properties

IUPAC Name |

4-bromo-2-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQBMZNSJPVADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426651 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154607-01-9 | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154607-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154607019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2-chlorobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4RU59Z8YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.